molecular formula C17H23N3O B213962 N-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE

N-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B213962
M. Wt: 285.4 g/mol
InChI Key: FDADSFWDWCYCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is an organic compound with a complex structure that includes a pyrazole ring, a carboxamide group, and a sec-butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)-N’-cyclohexylurea
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide

Uniqueness

N-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-1-ethyl-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C17H23N3O/c1-5-12(3)14-7-9-15(10-8-14)19-17(21)16-11-18-20(6-2)13(16)4/h7-12H,5-6H2,1-4H3,(H,19,21)

InChI Key

FDADSFWDWCYCLY-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)CC)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.